![molecular formula C13H11F3N6S2 B2589834 4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol CAS No. 956964-73-1](/img/structure/B2589834.png)

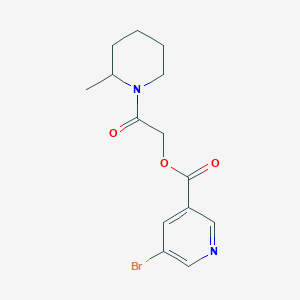

4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

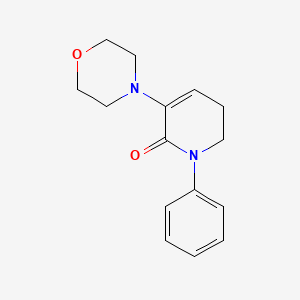

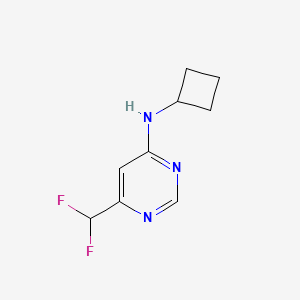

The compound “4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups, including an allyl group, a pyrazole ring, a thiazole ring, and a triazole ring . The presence of a trifluoromethyl group could potentially bestow distinctive physical-chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the stability and reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the allyl group could undergo reactions typical of alkenes, while the pyrazole, thiazole, and triazole rings could participate in reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethyl group could influence the compound’s polarity, boiling point, and stability .科学的研究の応用

Chemical Synthesis

The compound 4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol, along with its derivatives, is primarily synthesized for research in medicinal and pharmaceutical chemistry. The methods of synthesis involve condensation reactions and interactions with various aromatic aldehydes or carboxylic acids. These processes are meticulously characterized by spectroscopic techniques like IR, NMR, and mass spectrometry to confirm the structure of the synthesized compounds (Karrouchi et al., 2016), (Mobinikhaledi et al., 2010).

Antimicrobial and Antifungal Activities

Several studies have been dedicated to evaluating the antimicrobial and antifungal activities of these compounds. This research indicates that specific derivatives exhibit significant activity against various pathogenic bacteria and fungi. These findings highlight the potential of these compounds in developing new treatments for infections (Bayrak et al., 2009), (Jagadale et al., 2020).

Biological Activity and Molecular Docking Studies

Other studies have focused on assessing the antioxidant, anti-inflammatory, and DNA gyrase inhibition properties of these compounds. Molecular docking studies have been employed to elucidate their mode of action, particularly in the inhibition of DNA gyrase B, a key enzyme in bacterial DNA replication (Kate et al., 2018). Moreover, some compounds have been evaluated for their potential as α-glucosidase inhibitors, offering prospects in managing diabetes by controlling blood sugar levels (Pillai et al., 2019).

Corrosion Inhibition

Interestingly, derivatives of this compound have also been studied for their efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. This application is critical in industrial settings where material degradation can lead to significant economic losses and safety hazards (Orhan et al., 2012).

作用機序

Target of Action

The compound “4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol” belongs to the class of 1,2,3-triazoles . Compounds in this class are known to have diverse biological activities, including antimicrobial, antioxidant, and anticancer effects . They might interact with various cellular targets, depending on their specific structures and functional groups.

Mode of Action

Many triazole derivatives exert their effects by interacting with enzymes or receptors in cells, altering their functions and leading to various downstream effects .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Given the broad biological activities of triazole derivatives, it’s likely that multiple pathways could be involved .

Result of Action

Based on the known activities of other triazole derivatives, potential effects could include inhibition of microbial growth, neutralization of reactive oxygen species, or induction of cell death in cancer cells .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N6S2/c1-3-4-21-10(18-19-11(21)23)8-6-24-12(17-8)22-9(13(14,15)16)5-7(2)20-22/h3,5-6H,1,4H2,2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHXMGXPCFKYJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NNC(=S)N3CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isopropyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2589752.png)

![(5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2589764.png)

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B2589773.png)